![molecular formula C17H20BrN3O B3004455 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine CAS No. 2380032-64-2](/img/structure/B3004455.png)
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine
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Description
Synthesis Analysis
Several synthetic approaches have been explored to prepare this compound. One notable method involves the reaction of a bromopyrimidine precursor with a benzylpiperidine derivative. Researchers have optimized reaction conditions, considering factors such as yield, scalability, and safety .
Scheme 1 illustrates one such synthetic endeavor for the production of 2-(2-(1-benzylpiperidinyl)ethyl)isoindoline-1,3-dione and ((benzylpiperidinyl)methyl)-1H-indenone derivatives . These intermediates likely play a crucial role in the synthesis of our target compound.
Molecular Structure Analysis
Mechanism of Action
While specific details remain elusive, we can infer that 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine likely interacts with biological targets. Its benzylpiperidine moiety suggests acetylcholinesterase inhibition, akin to donepezil—an Alzheimer’s medication with a similar scaffold . Further studies are needed to elucidate its precise mechanism.
properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-9-19-17(20-10-16)22-13-15-7-4-8-21(12-15)11-14-5-2-1-3-6-14/h1-3,5-6,9-10,15H,4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVWYEJPXPVEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine |
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